molecular formula C20H16F3N5O4S2 B11478062 4-amino-N-[1-benzyl-4,6-dioxo-2-thioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide

4-amino-N-[1-benzyl-4,6-dioxo-2-thioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide

Cat. No.: B11478062
M. Wt: 511.5 g/mol
InChI Key: YWUMFFRDAWTLPT-UHFFFAOYSA-N
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Description

4-amino-N-[1-benzyl-4,6-dioxo-2-thioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide is a complex organic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 4-amino-N-[1-benzyl-4,6-dioxo-2-thioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Formation of the pyrrolo[2,3-d]pyrimidine core: This is achieved through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.

    Introduction of the trifluoromethyl group: This step involves the use of trifluoromethylating agents under specific reaction conditions to introduce the trifluoromethyl group into the molecule.

    Sulfonamide formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride to form the desired sulfonamide compound.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

4-amino-N-[1-benzyl-4,6-dioxo-2-thioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and potential biological activities.

    Biological Research: The compound is used in studies to understand its interactions with various biological targets, including enzymes and receptors.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs, particularly for conditions where its unique properties may offer therapeutic benefits.

    Industrial Applications: The compound’s unique chemical properties make it useful in various industrial processes, including as a catalyst or intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-amino-N-[1-benzyl-4,6-dioxo-2-thioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar compounds to 4-amino-N-[1-benzyl-4,6-dioxo-2-thioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide include other pyrrolo[2,3-d]pyrimidine derivatives and sulfonamide compounds. These similar compounds may share structural features or functional groups but differ in their specific substituents or overall structure. The uniqueness of this compound lies in its specific combination of a pyrrolo[2,3-d]pyrimidine core with a trifluor

Properties

Molecular Formula

C20H16F3N5O4S2

Molecular Weight

511.5 g/mol

IUPAC Name

4-amino-N-[1-benzyl-4,6-dioxo-2-sulfanylidene-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide

InChI

InChI=1S/C20H16F3N5O4S2/c21-20(22,23)19(27-34(31,32)13-8-6-12(24)7-9-13)14-15(25-17(19)30)28(18(33)26-16(14)29)10-11-4-2-1-3-5-11/h1-9,27H,10,24H2,(H,25,30)(H,26,29,33)

InChI Key

YWUMFFRDAWTLPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)NC2=S)C(C(=O)N3)(C(F)(F)F)NS(=O)(=O)C4=CC=C(C=C4)N

Origin of Product

United States

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